molecular formula C10H9N3O3 B11883265 4-Methyl-7-nitro-1H-indole-2-carboxamide

4-Methyl-7-nitro-1H-indole-2-carboxamide

Katalognummer: B11883265
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: YQWJCYPNMRADQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-7-nitro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of the carboxamide group at the 2-position and the nitro group at the 7-position of the indole ring enhances its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxamide typically involves the nitration of 4-methylindole followed by the introduction of the carboxamide group. One common method involves the reaction of 4-methylindole with nitric acid to introduce the nitro group at the 7-position. This is followed by the reaction with a carboxylic acid derivative to form the carboxamide group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-7-nitro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Methyl-7-nitro-1H-indole-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    4-Methyl-7-amino-1H-indole-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

    4-Methyl-1H-indole-2-carboxamide: Lacks the nitro group at the 7-position.

    7-Nitro-1H-indole-2-carboxamide: Lacks the methyl group at the 4-position.

Uniqueness: 4-Methyl-7-nitro-1H-indole-2-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H9N3O3

Molekulargewicht

219.20 g/mol

IUPAC-Name

4-methyl-7-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C10H9N3O3/c1-5-2-3-8(13(15)16)9-6(5)4-7(12-9)10(11)14/h2-4,12H,1H3,(H2,11,14)

InChI-Schlüssel

YQWJCYPNMRADQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.